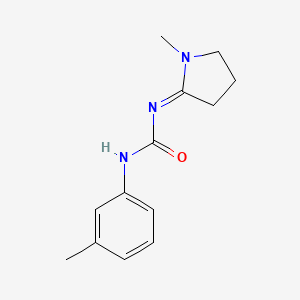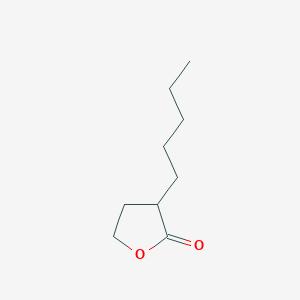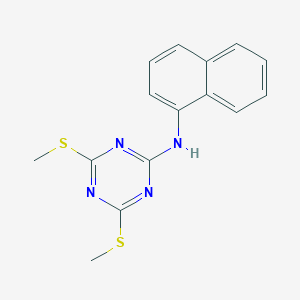
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C6H11NO2S It is a derivative of prop-2-enoate, featuring an amino group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . This reaction produces ethyl prop-2-enoate, which can then be further modified to introduce the amino and methylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, followed by purification steps such as derecombination, extraction, and rectification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: This compound has two methylsulfanyl groups instead of one amino and one methylsulfanyl group.
Ethyl (2E)-3-(methylsulfanyl)prop-2-enoate: This compound features a similar structure but lacks the amino group.
Uniqueness
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
53371-89-4 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
ethyl 3-amino-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H11NO2S/c1-3-9-6(8)4-5(7)10-2/h4H,3,7H2,1-2H3 |
InChI Key |
TWQOZQHEUZLAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


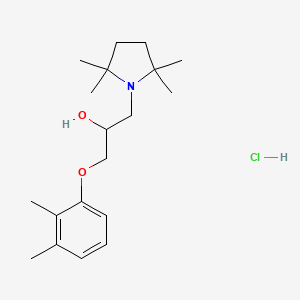
![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)
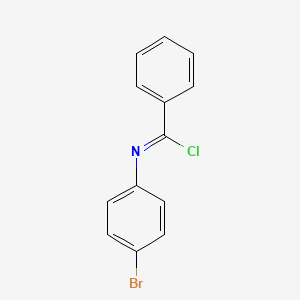
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)

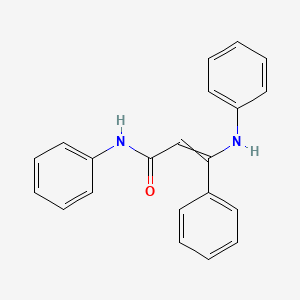
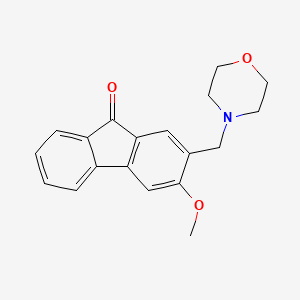

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
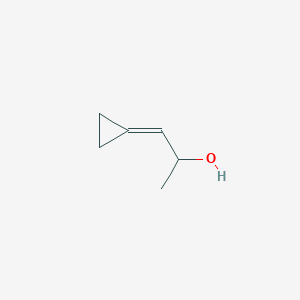
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
